REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([OH:21])=O)[CH:13]=[CH:12]2)(=[O:7])[CH3:6]>CN(C)C=O>[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([C:19]([Cl:3])=[O:21])[CH:13]=[CH:12]2)(=[O:7])[CH3:6]
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CN(C=O)C
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Type
|
CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
by refluxing for 30 minutes
|
Duration
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30 min
|
Type
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DISTILLATION
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Details
|
Excessive thionyl chloride was distilled off from the above mixture under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C2C=CC(=CC2=CC1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |